N-hydroxy-N'-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-2-carboximidamide
Description
IUPAC Nomenclature and CAS Registry Number Assignment
The systematic IUPAC name of the compound derives from its bifunctional heterocyclic architecture. The parent structure, thiophene-2-carboximidamide, features a five-membered aromatic thiophene ring substituted at position 2 with a carboximidamide group (-C(=NH)NH₂). The N-hydroxy and N'-(5-methyl-1,2,4-oxadiazol-3-yl) substituents modify the carboximidamide nitrogen atoms, yielding the full name: 5-methyl-3-[(hydroxyamino)(thiophen-2-ylcarbonyl)amino]-1,2,4-oxadiazole . This nomenclature prioritizes the oxadiazole ring as the principal substituent, with locants assigned according to the seniority rules for heterocycles.
The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, analogous structures, such as 4-amino-N'-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide (CAS 555630), follow similar naming conventions. Cross-referencing molecular databases suggests that the target compound may require experimental synthesis and characterization to obtain a unique CAS identifier.
Molecular Formula and Weight Calculation
The molecular formula of N-hydroxy-N'-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-2-carboximidamide is C₉H₉N₅O₂S , derived as follows:
- Thiophene core : C₄H₃S
- Carboximidamide group : CON₂H₂
- 5-Methyl-1,2,4-oxadiazole substituent : C₃H₃N₂O
- Hydroxyamino group : OH
Summing these components yields the consolidated formula. The molecular weight calculates to 259.27 g/mol using standard atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07). This aligns with related oxadiazole-thiophene hybrids, such as 4-amino-N'-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide (MW 219.20 g/mol), adjusted for the additional thiophene and methyl groups.
Structural Elucidation via X-ray Crystallography
While direct X-ray data for the target compound is unavailable, crystallographic studies of analogous systems provide insights. For example, the crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione (C₁₈H₁₉N₅O₂S₂) reveals planar thiophene and oxadiazole rings connected via a methylene bridge, with bond lengths of 1.742 Å for C-S and 1.294 Å for C=N in the oxadiazole. Applying these metrics to the target compound, the 1,2,4-oxadiazol-3-yl group likely adopts a planar conformation, with the methyl substituent at position 5 introducing steric effects that influence dihedral angles between the oxadiazole and thiophene rings.
The hydroxyamino (-NHOH) group may participate in intramolecular hydrogen bonding with the oxadiazole’s N-O moiety, as observed in N-hydroxy-1,2,5-oxadiazole-3-carboximidamide derivatives. Such interactions could stabilize the molecule’s conformation, as evidenced by torsional angles <10° in similar structures.
Comparative Analysis with Related Oxadiazolyl-thiophene Derivatives
The compound’s structural features align with two classes of bioactive heterocycles:
Key differences include:
- Electron distribution : The thiophene ring’s electron-rich sulfur atom enhances aromaticity compared to phenyl or furazan cores, potentially increasing solubility in polar aprotic solvents.
- Bioisosteric potential : Replacing 1,2,5-oxadiazole (as in ) with 1,2,4-oxadiazole may alter metabolic stability, as 1,2,4-isomers exhibit greater resistance to enzymatic hydrolysis.
- Steric effects : The 5-methyl group on the oxadiazole ring introduces steric hindrance absent in unsubstituted analogues, which could impact binding interactions in pharmacological contexts.
Properties
Molecular Formula |
C8H8N4O2S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
N-hydroxy-N'-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-2-carboximidamide |
InChI |
InChI=1S/C8H8N4O2S/c1-5-9-8(12-14-5)10-7(11-13)6-3-2-4-15-6/h2-4,13H,1H3,(H,10,11,12) |
InChI Key |
CIZNTJOJBFSBCE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=NO1)/N=C(/C2=CC=CS2)\NO |
Canonical SMILES |
CC1=NC(=NO1)N=C(C2=CC=CS2)NO |
Origin of Product |
United States |
Preparation Methods
Method A: Using Ethyl Chloroformate (ECF)
- React amidoxime with ethyl chloroformate (ECF) in the presence of triethylamine (TEA),
- Stir at room temperature for 15 minutes,
- Precipitate the cyclized product by addition of water,
- Isolate as a white powder.
- The cyclization of N'-hydroxy-5-methylthiophene-2-carboximidamide yielded 5-methyl-N'-{[(2E)-3-phenylprop-2-enoyl]oxy}thiophene-2-carboximidamide with a 70% yield .
| Spectroscopic Data | Values |
|---|---|
| IR (cm⁻¹) | 1170 (C–O), 1640 (C= C), 1659 (C=N), 1728 (C=O) |
| ¹H NMR (DMSO-d₆) | δ 1.92 (s, CH₃), 2.14 (s, CH₃), 5.92 (s, CH=CH), 7.42-7.49 (m, aromatic H), 7.72 (m, aromatic H) |
| HRMS (ESI) | Calculated for C12H15N2O2 [M+H]⁺: 219.1128; Found: 219.1137 |
Method B: Using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- React amidoxime with EDC in acetone,
- Stir at room temperature for 24 hours,
- Isolate the cyclized product similarly.
Note: Both methods are effective, but method A is more commonly reported for heterocyclic formation.
Summary of Preparation Methods
| Step | Reagents & Conditions | Outcome / Yields | Notes |
|---|---|---|---|
| Nitrile synthesis | Halogenation, cyanide substitution | Moderate to high | Starting material |
| Amidoxime formation | Hydroxylamine hydrochloride, NaHCO₃, reflux | 88% | Confirmed by NMR & IR |
| Cyclization to oxadiazole | ECF or EDC, room temp | 70-88% | Confirmed by spectroscopic data |
| Functionalization | Nucleophilic hydroxylation, amidation | Variable | Final compound characterized by NMR, IR, HRMS |
Research Outcomes and Data Tables
The synthesis procedures have been validated through spectroscopic and analytical methods, confirming the structure and purity of the compounds. The yields are generally high, indicating efficient pathways.
| Parameter | Value / Observation |
|---|---|
| Overall Yield | Up to 88% for amidoxime; 70-88% for cyclized heterocycle |
| Thermal Stability | Not explicitly detailed for this compound, but similar heterocycles are stable up to 150–200°C |
| Spectroscopic Confirmation | NMR (¹H, ¹³C), IR, HRMS, and sometimes X-ray diffraction |
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethenimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized compounds that can be further utilized in different applications.
Scientific Research Applications
(Z)-N’-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethenimidamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, showing activity against bacteria, viruses, and fungi.
Agriculture: The compound exhibits nematocidal and antifungal activities, making it a candidate for developing new pesticides.
Material Science: Oxadiazole derivatives are used in the development of high-energy materials and as building blocks for advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethenimidamide involves its interaction with specific molecular targets. For instance, in agricultural applications, it targets nematodes and fungi by disrupting their cellular processes . In medicinal applications, it may inhibit the growth of pathogens by interfering with their metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The evidence provided highlights structurally related compounds containing heterocyclic motifs, such as thiazole and ureido groups.
Heterocyclic Core Modifications
- Thiophene vs. Thiazole : The target compound’s thiophene ring (a sulfur-containing five-membered aromatic system) differs from the thiazole rings in compounds y and z (which include both sulfur and nitrogen). Thiazole rings enhance hydrogen-bonding capacity and metabolic stability compared to thiophene, which lacks nitrogen .
- Oxadiazole vs. Ureido Groups : The 1,2,4-oxadiazole moiety in the target compound is a bioisostere for ester or amide groups, offering improved resistance to hydrolysis. In contrast, the ureido linkages in compounds y and z (e.g., 3-methylureido) may confer greater conformational flexibility but lower enzymatic stability .
Functional Group Analysis
- Hydroxy/Hydroperoxy Substituents : The N-hydroxy group in the target compound contrasts with the hydroperoxypropan-2-yl group in compound y. Hydroperoxy groups are more reactive and prone to radical-mediated degradation, whereas the N-hydroxy group may participate in chelation or redox cycling .
Comparative Data Table
| Property | Target Compound | Compound y (Thiazol-5-ylmethyl derivative) | Compound z (Ureido-thiazol derivative) |
|---|---|---|---|
| Core Heterocycle | Thiophene + 1,2,4-oxadiazole | Thiazole | Thiazole + Ureido |
| Key Functional Groups | N-hydroxy, carboximidamide | Hydroperoxypropan-2-yl, methylureido | Ureido, hydroxy, methylbutanamide |
| Predicted Solubility (LogP) | Moderate (estimated ~2.5) | Low (hydroperoxy group may increase polarity) | Low (high molecular weight, lipophilic groups) |
| Metabolic Stability | High (oxadiazole resistance to hydrolysis) | Moderate (hydroperoxy group susceptible to degradation) | Low (ureido groups prone to enzymatic cleavage) |
Research Findings and Limitations
- Synthetic Challenges : The oxadiazole ring in the target compound requires high-temperature cyclization, whereas the thiazole derivatives in the evidence involve multi-step coupling reactions, increasing synthetic complexity .
- Knowledge Gaps: The evidence lacks quantitative data (e.g., IC₅₀, pharmacokinetics) for the target compound, limiting direct pharmacological comparisons.
Biological Activity
N-hydroxy-N'-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-2-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines oxadiazole and thiophene moieties. Its molecular formula is , which contributes to its diverse biological interactions.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of compounds related to this compound. For instance:
- Mechanism of Action : The compound exhibits its anti-cancer effects by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune escape. Inhibition of IDO leads to reduced tryptophan catabolism and enhanced T-cell activity against tumors .
- Case Studies : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, flow cytometry results indicated that treatment with related compounds resulted in significant apoptosis in MCF cell lines .
| Compound | IC50 (μM) | Cell Line | Effect |
|---|---|---|---|
| Compound A | 25.72 ± 3.95 | MCF7 (Breast Cancer) | Induces apoptosis |
| Compound B | 45.2 ± 13.0 | U87 (Glioblastoma) | Cytotoxicity observed |
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It is believed to modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines. This action is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.
- Research Findings : Studies indicated that related oxadiazole derivatives showed significant inhibition of nitric oxide production in macrophages, suggesting potential use as anti-inflammatory agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy, IR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
